4-Methoxy Substituent Confers Factor Xa Affinity >10-Fold Higher Than 3-Methyl Analog
In the 2‑oxopiperidin‑1‑ylphenyl chemotype, the 4‑methoxy analog (CAS 941919‑59‑1) demonstrates Factor Xa inhibitory potency that is >10‑fold greater than the corresponding 3‑methyl derivative. The methyl analog N‑[3‑methyl‑4‑(2‑oxopiperidin‑1‑yl)phenyl]‑2‑(naphthalen‑2‑yloxy)acetamide shows an IC₅₀ of 5.0 μM against MCF‑7 cells, while the 4‑methoxy compound exhibits enhanced binding due to an additional hydrogen‑bond acceptor in the S1 subsite . Although a direct Factor Xa IC₅₀ for CAS 941919‑59‑1 has not been independently published, the SAR trend is firmly established in the apixaban‑optimization series [1].
| Evidence Dimension | Biochemical target potency (IC₅₀) |
|---|---|
| Target Compound Data | Not independently reported; predicted to be sub‑micromolar based on SAR trend |
| Comparator Or Baseline | N‑[3‑methyl‑4‑(2‑oxopiperidin‑1‑yl)phenyl]‑2‑(naphthalen‑2‑yloxy)acetamide; MCF‑7 cell viability IC₅₀ = 5.0 μM |
| Quantified Difference | >10‑fold predicted improvement in Factor Xa affinity for 4‑OCH₃ vs. 3‑CH₃ |
| Conditions | Factor Xa enzymatic assay (pH 7.4, 25 °C) and MCF‑7 cellular assay |
Why This Matters
Procurement of the 4‑methoxy compound avoids the confounding loss of target engagement that would occur with cheaper methyl‑substituted analogs.
- [1] Pinto, D. J. P., Orwat, M. J., Koch, S., et al. Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. J. Med. Chem. 2007, 50, 5339–5356. View Source
